2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
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Overview
Description
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a synthetic organic compound that features a piperazine ring substituted with a 4-chlorobenzoyl group and a pyrimidine ring substituted with N,N,6-trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps:
Formation of the piperazine ring: This can be achieved by reacting 1,4-dichlorobutane with ammonia or a primary amine.
Introduction of the 4-chlorobenzoyl group: This step involves the acylation of the piperazine ring using 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the pyrimidine ring: This can be synthesized by reacting appropriate precursors such as 2,4,6-trimethylpyrimidine with the piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine-pyrimidine derivative with potential medicinal applications.
Cetirizine Related Compound G: A piperazine derivative used in antihistamines.
Uniqueness
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorobenzoyl group and a trimethylpyrimidine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H22ClN5O |
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Molecular Weight |
359.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H22ClN5O/c1-13-12-16(22(2)3)21-18(20-13)24-10-8-23(9-11-24)17(25)14-4-6-15(19)7-5-14/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
CDGMCMHYCRLOLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)N(C)C |
Origin of Product |
United States |
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